Azetidin-1-yl(2-fluoro-4-iodophenyl)methanone
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Overview
Description
Azetidin-1-yl(2-fluoro-4-iodophenyl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(2-fluoro-4-iodophenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the fluoro and iodo substituents on the phenyl ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidines can be synthesized via ring-opening polymerization of aziridines, which are three-membered nitrogen-containing heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(2-fluoro-4-iodophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluoro and iodo groups on the phenyl ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Azetidin-1-yl(2-fluoro-4-iodophenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and reactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new drugs and materials.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of azetidin-1-yl(2-fluoro-4-iodophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring but differ in their substituents and overall structure.
Imidazole-containing Compounds: These five-membered heterocycles also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
Azetidin-1-yl(2-fluoro-4-iodophenyl)methanone is unique due to the presence of both fluoro and iodo substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
azetidin-1-yl-(2-fluoro-4-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLOMCZPQOCDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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